![molecular formula C17H17NO2 B2911435 N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411260-66-5](/img/structure/B2911435.png)
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide, also known as MPEP, is a compound that belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, Fragile X syndrome, anxiety, depression, and addiction. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease by modulating the activity of mGluR5. In Fragile X syndrome, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to improve cognitive function and reduce hyperactivity in animal models. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
作用机制
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide binds to a site on mGluR5 that is distinct from the glutamate binding site and reduces the activity of the receptor by decreasing its affinity for glutamate.
Biochemical and Physiological Effects:
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to modulate various biochemical and physiological processes in the brain. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in motor function and reward processing. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has also been shown to reduce the expression of the immediate early gene c-fos in the amygdala, which is a brain region that is involved in emotional processing. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β in the hippocampus, which is a brain region that is involved in learning and memory.
实验室实验的优点和局限性
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has several advantages for lab experiments. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide is a selective antagonist of mGluR5 and does not affect the activity of other mGluRs or ionotropic glutamate receptors. This selectivity allows researchers to study the specific effects of mGluR5 modulation on various physiological processes. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to using N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide in lab experiments. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has a relatively short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists that have longer half-lives and better solubility. Another area of research is the investigation of the effects of N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide on other physiological processes such as inflammation and oxidative stress. Additionally, there is a need for more studies on the safety and efficacy of N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide in humans for various neurological and psychiatric disorders.
合成方法
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide can be synthesized by reacting 2-phenylbenzylamine with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting product is then reacted with N-methyl-2-(trifluoromethyl)benzamide to form N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide. This synthesis method was first reported in 1999 by Gasparini et al.
属性
IUPAC Name |
N-methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(17(19)16-12-20-16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZHJLSGWYPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

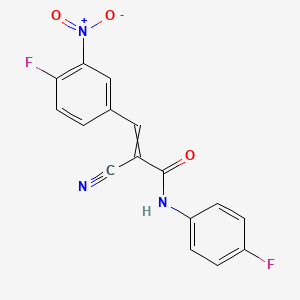
![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)
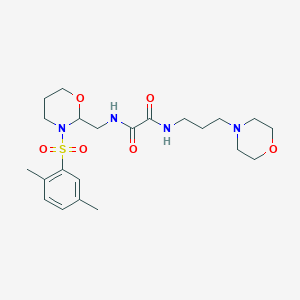

![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)

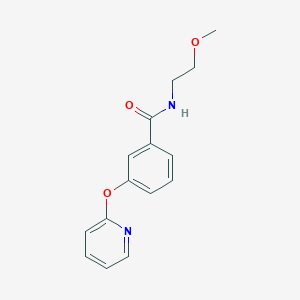
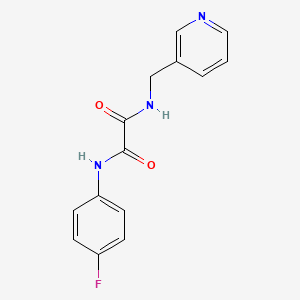
![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
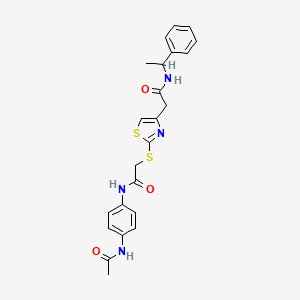
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)